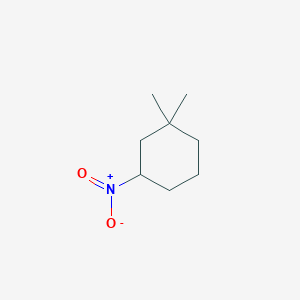

1,1-Dimethyl-3-nitrocyclohexane

Descripción

Propiedades

IUPAC Name |

1,1-dimethyl-3-nitrocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2)5-3-4-7(6-8)9(10)11/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLTUTCHCZBHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,1 Dimethyl 3 Nitrocyclohexane

Direct Nitration Strategies Targeting the 1,1-Dimethylcyclohexane (B3273568) Scaffold

Direct nitration involves the introduction of a nitro group (–NO₂) onto the 1,1-dimethylcyclohexane molecule in a single synthetic step. This approach is valued for its atom economy but presents challenges in controlling the position of the substitution.

Electrophilic nitration is a fundamental class of reactions for installing a nitro group, traditionally applied to aromatic systems but also adaptable to alkanes under specific conditions.

The most conventional method for nitration employs a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). wikipedia.orgmasterorganicchemistry.com In this "mixed acid" system, sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgyoutube.comyoutube.com

The reaction proceeds via the following steps:

Generation of the Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ libretexts.org

Electrophilic Attack: The nitronium ion attacks a C-H bond on the 1,1-dimethylcyclohexane ring. Unlike aromatic nitration which involves the π-electron system, the nitration of alkanes proceeds via a different mechanism, often involving radical pathways or attack on a σ-bond, which is significantly less favorable and requires harsh conditions.

Product Formation: A proton is lost from the intermediate to yield 1,1-dimethyl-3-nitrocyclohexane.

This method often suffers from low selectivity and the production of a mixture of isomers (2-nitro, 3-nitro, and 4-nitro derivatives) as well as oxidation byproducts, due to the high reactivity of the nitronium ion and the harsh acidic environment.

Gas-phase nitration offers an alternative to mixed-acid systems, particularly for volatile alkanes. This process typically involves the reaction of the hydrocarbon with nitrogen oxides, such as nitrogen dioxide (NO₂) or dinitrogen tetroxide (N₂O₄), at elevated temperatures. google.comgoogle.com The reaction mechanism is generally considered to be a free-radical process.

For the analogous nitration of cyclohexane (B81311), reaction temperatures between 80°C and 500°C have been reported, with a more optimal range often cited as 220-330°C. google.com The process can be conducted under nitrogen protection and may be catalyzed by materials like alumina (B75360) or silica (B1680970) gel to improve efficiency. google.com These conditions would likely lead to a mixture of nitro-isomers for 1,1-dimethylcyclohexane, with the product distribution influenced by the statistical availability and relative stability of the secondary (C-2, C-3, C-4) and primary (methyl) radical intermediates.

| Parameter | Condition Range | Source |

| Nitrating Agent | NO₂, N₂O₃, N₂O₄, N₂O₅ | google.com |

| Temperature | 80 - 500 °C | google.com |

| Catalyst | Alumina, Silica Gel, Molecular Sieves | google.com |

| Phase | Vapor Phase | google.com |

This interactive table summarizes typical conditions for gas-phase nitration of cyclohexanes.

Achieving regioselectivity in the direct nitration of 1,1-dimethylcyclohexane is a significant challenge. The substitution pattern is governed by a combination of statistical factors and electronic/steric effects.

Statistical Factors: There are four methylene (B1212753) (CH₂) groups at positions 2, 3, 4, and 5, and two methyl (CH₃) groups at position 1. Based on the number of available hydrogens, this would lead to a mixture of products.

Electronic Effects: Alkyl groups are weakly electron-donating, which can slightly activate the C-H bonds on the ring.

Steric Hindrance: The gem-dimethyl group at the C-1 position creates steric bulk, which can hinder attack at the adjacent C-2 position. Consequently, substitution is generally favored at the C-3 and C-4 positions, which are less sterically encumbered. The formation of 1,1-dimethyl-3-nitrocyclohexane over the 2-nitro isomer is therefore sterically preferred.

Stereoselective control in the direct nitration of the achiral 1,1-dimethylcyclohexane to form a specific enantiomer of the chiral product is not feasible without the use of chiral catalysts or auxiliaries, which are not commonly employed in these standard nitration protocols. The product is typically obtained as a racemic mixture.

Modern synthetic chemistry has sought to overcome the limitations of traditional nitration methods by developing catalytic systems that operate under milder conditions with improved selectivity.

One notable advancement is the use of N-hydroxyphthalimide (NHPI) as a catalyst for the nitration of alkanes with nitric acid. rsc.org This system allows the reaction to proceed under significantly milder conditions than mixed-acid or high-temperature gas-phase methods. The key to this catalysis is the in situ generation of NO₂ and the phthalimide (B116566) N-oxyl (PINO) radical, which act as the active species in the nitration cascade. rsc.org The use of such a catalytic system can lead to improved yields and potentially altered regioselectivity compared to classical methods, although a mixture of isomers is still expected.

Dinitrogen pentoxide (N₂O₅) has also been explored as a potent and eco-friendly nitrating agent, which can be used in various solvents, including liquefied gases like 1,1,1,2-tetrafluoroethane. nih.gov This approach can minimize acidic waste and offers a different reactivity profile that may influence the isomer distribution in the nitration of substituted cyclohexanes. nih.gov

| Nitration System | Key Features | Potential Advantages |

| HNO₃ / H₂SO₄ | Strong electrophile (NO₂⁺) generation. | Well-established, powerful nitrating agent. |

| NOx (Gas Phase) | High-temperature, free-radical mechanism. | Suitable for volatile substrates, continuous process. |

| HNO₃ / NHPI | Catalytic, radical mechanism under mild conditions. rsc.org | Milder conditions, potentially higher selectivity. rsc.org |

| N₂O₅ | Stoichiometric, eco-friendly agent. nih.gov | Reduced acidic waste, high efficiency. nih.gov |

This interactive table compares different nitration systems for alkanes.

Electrophilic Nitration Protocols for the Synthesis of 1,1-Dimethyl-3-nitrocyclohexane

Indirect Synthetic Pathways to 1,1-Dimethyl-3-nitrocyclohexane and its Precursors

Indirect methods for synthesizing 1,1-Dimethyl-3-nitrocyclohexane involve multi-step sequences where the nitro group is introduced via functional group interconversion on a pre-functionalized ring or by constructing the ring with the nitro group already present. While more complex, these routes can offer superior control over regiochemistry.

A plausible, though not explicitly documented, indirect route could involve the following steps:

Synthesis of a Precursor: Start with a precursor such as 5,5-dimethylcyclohex-2-en-1-one.

Michael Addition: Perform a conjugate addition of a nitrite (B80452) source (e.g., sodium nitrite) or a nitroalkane anion to the enone system. This would establish a functional group at the 3-position.

Functional Group Manipulation: If necessary, convert the added group to a nitro group. For instance, if a different nucleophile was used, a sequence of reactions would be required to install the nitro functionality.

Reduction/Removal of Ketone: The ketone functionality would then need to be removed, for example, via a Wolff-Kishner or Clemmensen reduction, to yield the final saturated cyclohexane ring.

Another conceptual approach could draw from the chemistry of nitroalkenes. researchgate.net One could synthesize a precursor like 1,1-dimethyl-3-nitrocyclohexene through various methods and then perform a stereoselective reduction of the carbon-carbon double bond to afford 1,1-Dimethyl-3-nitrocyclohexane. The synthesis of substituted 1-nitrocyclohexenes has been demonstrated through methods like the stereoselective alkylation of chiral nitro imine dianions. nih.govillinois.edu

These indirect strategies, while synthetically more demanding, provide a pathway to overcome the regioselectivity challenges inherent in the direct nitration of the unactivated 1,1-dimethylcyclohexane scaffold.

Michael Addition Reactions for Nitrocyclohexane (B1678964) Ring Formation

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, represents a powerful tool for the formation of carbon-carbon bonds and the introduction of a nitro group in a 1,5-relationship to a carbonyl group, which can then be further transformed. A plausible route to 1,1-Dimethyl-3-nitrocyclohexane involves the Michael addition of a nitroalkane to an appropriately substituted cyclohexenone.

A key intermediate for this approach is 5,5-dimethylcyclohex-2-en-1-one. The synthesis of this α,β-unsaturated ketone can be achieved through various methods, including the Robinson annulation or other cyclization strategies. Once obtained, the conjugate addition of a nitronate anion, generated from a nitroalkane like nitromethane (B149229), would yield a 3-nitromethyl-5,5-dimethylcyclohexanone derivative. Subsequent removal of the carbonyl group and the methyl from the nitromethyl group would lead to the target compound.

The Michael addition of nitroalkanes to cyclic enones is a well-established transformation. sctunisie.orgresearchgate.net Typically, a base is required to deprotonate the nitroalkane, forming the nucleophilic nitronate. Common bases include sodium hydroxide, potassium carbonate, and organic bases like DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene). The reaction is often carried out in a suitable organic solvent. In some cases, biphasic systems (e.g., water-dichloromethane) with a phase-transfer catalyst can be employed to improve yields and selectivity. sctunisie.org

| Michael Acceptor | Michael Donor | Catalyst/Base | Solvent | Product | Ref |

| Chalcone (B49325) | Nitromethane | NaOH | N,N-Dimethylformamide | 4-Nitro-1,3-diphenylbutan-1-one | researchgate.net |

| Ethyl Cinnamate Derivatives | Nitromethane | K2CO3, TEBA | Nitromethane | γ-Nitro Esters | cnr.it |

| Acrylonitrile | Nitroalkanes | NaOH | Water/Dichloromethane | Substituted Nitriles | sctunisie.org |

| Dimethyl Ethylidenemalonate | Nitromethane | Bifunctional Thiourea (B124793) | - | Substituted Malonate | researchgate.net |

Asymmetric Michael Additions (if relevant to chiral derivatives)

While 1,1-Dimethyl-3-nitrocyclohexane itself is achiral, the synthesis of chiral derivatives, for instance, with additional substituents on the ring, could be achieved through asymmetric Michael additions. The use of chiral organocatalysts, such as cinchona alkaloid-derived thioureas or squaramides, has been shown to be highly effective in promoting the enantioselective conjugate addition of nitroalkanes to enones. buchler-gmbh.com These catalysts can activate the electrophile and/or organize the transition state to favor the formation of one enantiomer over the other, leading to products with high enantiomeric excess. cnr.it For example, the addition of nitromethane to chalcone can be catalyzed by a quinine-derived squaramide catalyst to yield the (R)-enantiomer of the product in high enantiomeric purity. buchler-gmbh.com

Cyclization Reactions Incorporating Nitro and Dimethyl functionalities

The direct construction of the 1,1-Dimethyl-3-nitrocyclohexane ring system through a cyclization reaction is a more convergent but potentially challenging approach. Such a strategy would likely involve a variation of the Robinson annulation, where one of the reactants already contains a nitro group. For instance, the reaction of a cyclic ketone with a vinyl ketone bearing a nitro group could, in principle, lead to the desired ring system. However, the reactivity and stability of such nitro-containing precursors under the basic or acidic conditions of annulation reactions would need to be carefully considered.

Another theoretical approach involves intramolecular reactions. For example, a suitably functionalized acyclic precursor containing the gem-dimethyl group and a nitro group could be induced to cyclize. This might involve an intramolecular nitro-aldol reaction or a similar carbon-carbon bond-forming strategy. While conceptually appealing, the synthesis of the required acyclic precursors could be lengthy.

Functional Group Transformations on Pre-existing Cyclohexane Frameworks

A highly practical and versatile approach to the synthesis of 1,1-Dimethyl-3-nitrocyclohexane involves the modification of a pre-existing 1,1-dimethylcyclohexane ring with a functional group at the 3-position. This strategy allows for the secure placement of the gem-dimethyl group, followed by the introduction of the nitro group.

Derivatization of 1,1-Dimethylcyclohexane Derivatives

A common starting material for this approach would be 3,3-dimethylcyclohexanol (B1607255) or 3,3-dimethylcyclohexanone. The synthesis of these precursors is well-documented. For example, 2,2-dimethylcyclohexane-1,3-dione (B1297611) can be prepared from 2-methylcyclohexane-1,3-dione (B75653) via methylation. orgsyn.org Subsequent reduction can yield the corresponding hydroxy ketone.

From 3,3-dimethylcyclohexanol, several routes to introduce the nitro group can be envisioned:

Via an Alkyl Halide: The hydroxyl group can be converted to a good leaving group, such as a tosylate or a bromide. Subsequent nucleophilic substitution with a nitrite salt, such as sodium nitrite, could yield the target nitro compound. However, elimination reactions can be a significant competing pathway, especially with secondary substrates.

Via an Amine: The alcohol can be converted to an amine, for example, through a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or via conversion to an azide (B81097) and subsequent reduction. The resulting 3-amino-1,1-dimethylcyclohexane can then be oxidized to the nitro compound. A common method for the oxidation of primary amines to nitro compounds is treatment with potassium permanganate (B83412) or with dimethyldioxirane.

The following table summarizes a proposed synthetic sequence starting from a functionalized cyclohexane:

| Starting Material | Reagent(s) | Intermediate | Reagent(s) | Product |

| 3,3-Dimethylcyclohexanol | 1. TsCl, Pyridine; 2. NaNO2 | 3-Tosyloxy-1,1-dimethylcyclohexane | - | 1,1-Dimethyl-3-nitrocyclohexane |

| 3,3-Dimethylcyclohexanol | 1. PBr3 | 3-Bromo-1,1-dimethylcyclohexane | AgNO2 | 1,1-Dimethyl-3-nitrocyclohexane |

| 3,3-Dimethylcyclohexanone | NH2OH | 1,1-Dimethylcyclohexan-3-one oxime | 1. H2, Raney Ni; 2. m-CPBA | 1,1-Dimethyl-3-nitrocyclohexane |

Sustainable and Innovative Synthetic Approaches for 1,1-Dimethyl-3-nitrocyclohexane

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient methodologies. This includes the use of catalytic systems to minimize waste and improve reaction efficiency.

Catalytic Systems for Enhanced Efficiency and Selectivity

In the context of synthesizing 1,1-Dimethyl-3-nitrocyclohexane, catalytic systems can be applied to several of the key transformations discussed.

Catalytic Nitration: Direct C-H nitration of alkanes is a challenging but highly desirable transformation. While the regioselective nitration of 1,1-dimethylcyclohexane at the 3-position is not yet a well-established process, research into catalytic C-H functionalization is a rapidly developing field. researchgate.net For the nitration of cyclohexane to nitrocyclohexane, solid acid catalysts, such as sulfuric acid supported on a zirconium-aluminum composite oxide, have been developed to replace traditional mixed-acid nitration, which generates significant amounts of acidic waste. google.com Such catalysts can simplify the process and reduce the environmental impact. google.com

Catalytic Michael Additions: As mentioned previously, the use of organocatalysts in Michael additions can lead to high yields and enantioselectivities under mild conditions. buchler-gmbh.com Bifunctional catalysts, such as those based on thiourea or squaramide scaffolds, can activate both the nucleophile and the electrophile, accelerating the reaction and controlling the stereochemical outcome. researchgate.net

Catalytic Functional Group Transformations: Many of the steps in the functional group transformation route can be performed using catalytic methods. For example, the reduction of a ketone or an oxime can be achieved through catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon. These methods are generally preferred over stoichiometric reducing agents due to higher atom economy and easier product purification.

The development of novel catalytic systems continues to be a major driving force in organic synthesis, and it is anticipated that more efficient and selective methods for the synthesis of substituted nitrocyclohexanes, including 1,1-Dimethyl-3-nitrocyclohexane, will emerge from these efforts.

Continuous Flow Synthesis Techniques in Nitrocyclohexane Production

The industrial production of nitroaliphatic compounds, including nitrocyclohexanes, has traditionally relied on batch reactor technologies. However, nitration reactions are notoriously fast and highly exothermic, posing significant safety risks such as thermal runaways and potential explosions. ewadirect.comcontractpharma.com The transition to continuous flow synthesis offers a robust solution to mitigate these hazards while often improving reaction efficiency and product quality. vapourtec.comrsc.org

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. ewadirect.com This methodology provides substantial advantages over conventional batch processing, particularly for hazardous reactions like nitration. The key benefits stem from the inherent characteristics of flow reactors, which feature high surface-area-to-volume ratios. This allows for superior heat transfer and precise temperature control, effectively preventing the formation of localized hot spots that can lead to runaway reactions and the formation of undesirable byproducts. ewadirect.commicroflutech.com

In a typical continuous flow nitration setup, streams of the substrate (in this case, a substituted cyclohexane like 1,1-dimethylcyclohexane) and the nitrating agent (commonly a mixture of nitric acid and a dehydrating agent like sulfuric acid) are continuously fed into a micromixer using precision pumps. beilstein-journals.org The rapid and efficient mixing achieved in these devices ensures a homogeneous reaction mixture before it enters a temperature-controlled residence time unit, which can be a simple tube or a more complex microfluidic chip. beilstein-journals.org The small internal volume of these reactors, often referred to as low liquid holdup, significantly enhances safety by minimizing the amount of hazardous material present at any given time. microflutech.com

While specific research on the continuous flow synthesis of 1,1-dimethyl-3-nitrocyclohexane is not extensively documented, the principles can be effectively extrapolated from studies on analogous compounds like other substituted cycloalkanes and aromatic compounds. For instance, detailed studies on the continuous flow nitration of o-xylene (B151617) have demonstrated the efficiency and scalability of this technology. nih.gov These processes have shown high yields and throughput with superior control over impurities compared to batch methods. nih.gov

Applying this to 1,1-dimethylcyclohexane, a continuous flow process would involve pumping the cycloalkane and a nitrating mixture (e.g., fuming nitric acid or a nitric acid/sulfuric acid mixture) through separate inlets into a micromixer. The resulting emulsion would then flow through a heated or cooled capillary reactor for a specific residence time, precisely controlled to maximize the yield of the desired 1,1-dimethyl-3-nitrocyclohexane isomer while minimizing the formation of dinitrated or other byproducts. The reaction mixture would then be continuously quenched and purified in-line. The ability to precisely control stoichiometry, residence time, and temperature allows for fine-tuning the reaction to achieve high selectivity and yield. vapourtec.comrsc.org

The research findings from related continuous flow nitration processes provide a strong basis for the development of a safe, efficient, and scalable synthesis of 1,1-dimethyl-3-nitrocyclohexane.

Research Findings in Continuous Flow Nitration of Related Compounds

To illustrate the potential of continuous flow techniques for the production of substituted nitrocyclohexanes, the following table summarizes key findings from a pilot-scale study on the nitration of a structurally similar compound, o-xylene. nih.gov

| Parameter | Optimized Condition | Outcome |

| Substrate | o-Xylene | - |

| Nitrating Agent | Mixed Acid (H₂SO₄/HNO₃) | - |

| Temperature | 100 °C | Optimized for high conversion |

| Residence Time | Varied (controlled by flow rate) | Short residence times reduce byproducts |

| Product Yield | 94.1% | High efficiency achieved |

| Product Throughput | 800 g/h | Demonstrates industrial scalability |

| Impurity Profile | Phenolic impurities reduced to 0.1% | Significant improvement over batch process (2%) |

| This table is based on data from the continuous-flow nitration of o-xylene, a process analogous to the potential synthesis of 1,1-dimethyl-3-nitrocyclohexane. nih.gov |

Chemical Reactivity and Mechanistic Transformations of 1,1 Dimethyl 3 Nitrocyclohexane

Reactivity Profiles of the Nitro Group in 1,1-Dimethyl-3-nitrocyclohexane

The nitro group (-NO₂) of 1,1-dimethyl-3-nitrocyclohexane is the primary site of its chemical reactivity, allowing for a range of transformations including reductions, Nef reactions, and potentially nucleophilic substitutions and redox chemistry.

Reductions of the Nitro Moiety

The reduction of the nitro group is a fundamental transformation, offering pathways to various nitrogen-containing compounds. These reductions can be broadly categorized into complete reductions to amines and chemoselective reductions to intermediate nitrogenous species.

The conversion of nitroalkanes to primary amines is a synthetically important reaction. Catalytic hydrogenation is a widely employed method for this transformation, utilizing metal catalysts and a source of hydrogen. nowgonggirlscollege.co.inyoutube.com In the case of 1,1-dimethyl-3-nitrocyclohexane, catalytic hydrogenation leads to the formation of 1,1-dimethyl-3-aminocyclohexane.

The general mechanism for the catalytic hydrogenation of a nitro compound to an amine involves a stepwise reduction process on the surface of a metal catalyst. researchgate.netorientjchem.orgresearchgate.net The reaction typically proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) derivatives, which are further reduced to the final amine product. researchgate.netorientjchem.org

Table 1: Catalysts and Conditions for Nitroalkane Reduction to Amines

| Catalyst | Reducing Agent | Conditions | Reference |

| Platinum(IV) oxide (PtO₂) | H₂ | Catalytic hydrogenation | wikipedia.org |

| Raney nickel | H₂ | Catalytic hydrogenation | wikipedia.org |

| Palladium-on-carbon (Pd/C) | H₂ | Catalytic hydrogenation | wikipedia.org |

| Iron metal | Acetic acid | Reflux | wikipedia.org |

The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the hydrogenation. researchgate.net For instance, palladium on carbon (Pd/C) is a common catalyst for this transformation. nih.gov The process is believed to occur via an electrochemical mechanism where H₂ oxidation at active palladium sites provides electrons for the reduction of the nitro group at the carbon support. nih.gov

Under specific conditions, the reduction of nitroalkanes can be controlled to yield intermediate nitrogenous compounds like nitriles and oximes.

The direct conversion of primary nitroalkanes to nitriles can be achieved through reductive dehydration. benthamdirect.com This transformation has been accomplished using various uncatalyzed and catalyzed methods involving dehydrating reagents. benthamdirect.com

The reduction of nitro compounds to oximes can be carried out using metal salts such as tin(II) chloride or chromium(II) chloride. wikipedia.org Controlled catalytic hydrogenation can also be employed to produce oximes. wikipedia.org A recently developed metal-free photochemical method uses an organocatalyst and an inexpensive amine as a reductant to transform nitroalkanes into oximes under mild conditions. acs.org

Table 2: Reagents for Chemoselective Reduction of Nitroalkanes

| Product | Reagent/Method | Reference |

| Nitriles | Reductive dehydration | benthamdirect.com |

| Oximes | Tin(II) chloride, Chromium(II) chloride | wikipedia.org |

| Oximes | Controlled catalytic hydrogenation | wikipedia.org |

| Oximes, Nitrones, Hydroxylamines | Photoredox organocatalyst (e.g., 4CzIPN) with an amine reductant | acs.org |

Nef Reaction and Related Transformations for Carbonyl Compound Formation

The Nef reaction is a classic method for converting a primary or secondary nitroalkane into a corresponding aldehyde or ketone. organic-chemistry.orgwikipedia.org This reaction proceeds through the formation of a nitronate salt, which is then hydrolyzed under acidic conditions. organic-chemistry.orgwikipedia.org For 1,1-dimethyl-3-nitrocyclohexane, a secondary nitroalkane, the Nef reaction would yield 3,3-dimethylcyclohexanone.

The mechanism of the Nef reaction begins with the deprotonation of the nitroalkane to form a nitronate salt. organic-chemistry.orgyoutube.com This salt is then protonated in strong acid to form a nitronic acid, which is further protonated to an iminium ion. wikipedia.org Nucleophilic attack by water, followed by a series of steps, leads to the formation of the carbonyl compound and nitrous oxide. wikipedia.orgyoutube.com The pH of the reaction medium is critical; strong acid conditions favor the formation of the carbonyl compound, while weaker acid conditions can lead to side products like oximes. alfa-chemistry.com

Various modified procedures for the Nef reaction have been developed, including oxidative and reductive methods. organic-chemistry.orgyoutube.com For example, reagents like potassium permanganate (B83412) (KMnO₄), Oxone®, or ozone can be used in oxidative variations. organic-chemistry.orgwikipedia.org Reductive methods can lead to oximes, which can then be hydrolyzed to the carbonyl compound. organic-chemistry.org

Nucleophilic Substitution Reactions of the Nitro Group in 1,1-Dimethyl-3-nitrocyclohexane

Nucleophilic substitution reactions involve the replacement of one functional group by another. libretexts.org While the nitro group itself is not a typical leaving group in nucleophilic substitution reactions on an sp³-hybridized carbon, such reactions can occur under specific conditions, particularly in aromatic systems or when the nitro group is activated. For aliphatic nitro compounds like 1,1-dimethyl-3-nitrocyclohexane, direct nucleophilic substitution of the nitro group is generally not a facile process. However, related transformations can sometimes be achieved through multi-step sequences or under forcing conditions. Research on the direct nucleophilic substitution of the nitro group in non-activated aliphatic systems is limited.

Redox Chemistry of the Nitro Group (Oxidation if applicable)

The nitro group in nitroalkanes can participate in redox reactions other than reduction. The oxidation of nitroalkanes can lead to the formation of carbonyl compounds. Flavoprotein nitroalkane oxidase, for instance, catalyzes the oxidation of neutral nitroalkanes to their corresponding aldehydes or ketones, with the release of nitrite (B80452). nih.govrsc.org This enzymatic process involves the oxidation of the nitroalkane anion (nitronate). nih.gov

Chemical oxidation of nitronate salts can also be achieved. For example, 1-nitroalkyl radicals can be generated by the oxidation of potassium salts of 1-aci-nitroalkanes with ammonium (B1175870) hexanitratocerate(IV). oup.com These radicals can then participate in further reactions. oup.com Horseradish peroxidase can catalyze the anaerobic oxidation of 2-nitropropane (B154153) by hydrogen peroxide. nih.gov

Comprehensive Mechanistic Investigations of 1,1-Dimethyl-3-nitrocyclohexane Transformations

A detailed mechanistic understanding is crucial for predicting and controlling the outcomes of reactions involving 1,1-dimethyl-3-nitrocyclohexane.

1 Elucidation of Reaction Pathways and Transition States

The transformations of 1,1-dimethyl-3-nitrocyclohexane are governed by specific reaction pathways and the energies of their associated transition states.

Racemization via Nitronate Intermediate: The pathway for base-catalyzed racemization involves the deprotonation of the C3 carbon. The transition state for this proton abstraction step involves the partial breaking of the C-H bond and partial formation of the C=N double bond of the nitronate. The subsequent protonation of the planar nitronate anion proceeds through a low-energy transition state to yield the product.

Ring-Flip Pathway: The interconversion between the two chair conformations passes through several higher-energy intermediates, including the twist-boat and the boat, with the half-chair conformation representing the transition state for the chair-to-twist-boat conversion. utexas.eduic.ac.uk The energy barrier for this process in substituted cyclohexanes is typically around 10-11 kcal/mol. libretexts.org

2 Identification and Characterization of Reaction Intermediates

Several key reactive intermediates are central to the chemistry of 1,1-dimethyl-3-nitrocyclohexane.

Nitronate Anion: This is the key intermediate in base-catalyzed reactions at the α-carbon. wikipedia.org It is a resonance-stabilized anion where the negative charge is delocalized over the α-carbon and the two oxygen atoms of the nitro group. Its planar geometry is the reason racemization can occur. wikipedia.org

Carbocations: These are pivotal intermediates in rearrangement reactions like ring contraction. wikipedia.org The initial formation of a less stable carbocation can be followed by a 1,2-hydride or 1,2-alkyl shift to generate a more stable carbocation, which then dictates the final product structure. numberanalytics.com The stability order (tertiary > secondary > primary) is a primary driving force for these rearrangements.

Alkyl Radicals: In free-radical functionalization of the methyl groups, a primary alkyl radical (R-CH2•) is formed as an intermediate. This radical is then trapped by a halogen to form the final product. The formation and reaction of these radicals proceed through initiation, propagation, and termination steps characteristic of radical chain reactions.

Table of Potential Reactions

| Reactant | Reagents/Conditions | Major Product(s) | Reaction Type |

|---|---|---|---|

| 1,1-Dimethyl-3-nitrocyclohexane | Pd/C, Heat | 3,3-Dimethyl-1-nitrotoluene | Aromatization |

| 1,1-Dimethyl-3-nitrocyclohexane | NaOH (aq) | Racemic 1,1-dimethyl-3-nitrocyclohexane | Racemization |

| 1,1-Dimethyl-3-nitrocyclohexane | NBS, Light/Heat | 1-(Bromomethyl)-1-methyl-3-nitrocyclohexane | Radical Halogenation |

| A derivative with a leaving group at C2 | Heat or Lewis Acid | 1,2-Dimethyl-1-nitrocyclopentane derivative | Ring Contraction |

| 1,1-Dimethyl-3-nitrocyclohexane | Conc. HNO₃, Heat | Adipic acid, other oxidized products | Oxidative Ring Opening |

Kinetic and Thermodynamic Studies of 1,1-Dimethyl-3-nitrocyclohexane Reactions

Following a comprehensive review of available scientific literature, no specific experimental or computational studies detailing the kinetic and thermodynamic parameters of reactions involving 1,1-dimethyl-3-nitrocyclohexane were identified. While the synthesis of this compound through the nitration of 1,1-dimethylcyclohexane (B3273568) is known, detailed research into the rates, mechanisms, and energetic profiles of its subsequent chemical transformations appears to be limited or not publicly documented.

Therefore, the presentation of detailed research findings and data tables on the kinetics and thermodynamics of 1,1-dimethyl-3-nitrocyclohexane reactions is not possible at this time. Further empirical investigation would be required to elucidate these aspects of its chemical reactivity.

Advanced Structural Elucidation and Conformational Analysis of 1,1 Dimethyl 3 Nitrocyclohexane

High-Resolution Spectroscopic Characterization

The precise structure and stereochemistry of 1,1-dimethyl-3-nitrocyclohexane can be unequivocally determined through a combination of high-resolution spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the three-dimensional structure of organic molecules in solution. For 1,1-dimethyl-3-nitrocyclohexane, a suite of 1D and 2D NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to determine the molecule's preferred conformation.

A standard ¹H NMR spectrum would provide initial information on the number and integration of different proton environments. Due to the electron-withdrawing nature of the nitro group, the proton at C3 (H3) is expected to be the most deshielded of the ring protons. The two methyl groups at C1 are diastereotopic and would likely appear as two distinct singlets.

To definitively assign the complex spin systems within the cyclohexane (B81311) ring, 2D NMR techniques are indispensable:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. nih.gov Cross-peaks in the COSY spectrum would allow for the tracing of the connectivity of protons from H3 to its neighbors at C2 and C4, and subsequently around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.govnist.gov It would provide an unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. The carbon bearing the nitro group (C3) would be expected at a characteristic downfield shift.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close in space, providing through-space correlations. researchgate.net This is particularly important for conformational analysis. For instance, correlations between the axial methyl group and other axial protons would confirm their spatial proximity in the chair conformation.

Table 1: Predicted ¹H and ¹³C NMR Data for 1,1-Dimethyl-3-nitrocyclohexane

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| C1 | - | ~35 | H7, H8 -> C1, C2, C6 | - |

| C2 | 1.5 - 2.0 | ~30 | H3 -> C2 | H3ax -> H2ax, H4ax |

| C3 | ~4.5 | ~85 | H2, H4 -> C3 | H3ax -> H5ax |

| C4 | 1.2 - 1.8 | ~25 | H3 -> C4 | H3ax -> H4ax |

| C5 | 1.2 - 1.8 | ~25 | H3 -> C5 (weak) | H3ax -> H5ax |

| C6 | 1.5 - 2.0 | ~30 | H7, H8 -> C6 | - |

| C7 (CH₃) | ~1.0 (axial) | ~28 | H7 -> C1, C2, C6 | H7ax -> H3ax, H5ax |

Note: Predicted values are based on data for analogous compounds such as 1,1-dimethylcyclohexane (B3273568) and nitrocyclohexane (B1678964). nih.govchemicalbook.com

The magnitude of the vicinal coupling constants (³J) between adjacent protons in the cyclohexane ring is highly dependent on the dihedral angle between them, as described by the Karplus equation. slideshare.netlibretexts.org By analyzing the coupling patterns in a high-resolution ¹H NMR spectrum, the dihedral angles can be estimated, which in turn defines the conformation of the ring. For a chair conformation, large axial-axial couplings (³Jₐₐ ≈ 10-13 Hz) and smaller axial-equatorial (³Jₐₑ ≈ 2-5 Hz) and equatorial-equatorial (³Jₑₑ ≈ 2-5 Hz) couplings are expected. The observation of these characteristic coupling constants for the proton at C3 would provide strong evidence for its axial or equatorial orientation.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Fingerprinting

For 1,1-dimethyl-3-nitrocyclohexane, the most characteristic IR and Raman bands would be:

Nitro Group Vibrations: Strong asymmetric and symmetric stretching vibrations of the N-O bonds are expected in the regions of 1550-1530 cm⁻¹ and 1380-1360 cm⁻¹, respectively. The exact positions can be influenced by the substituent's conformational orientation.

C-H Vibrations: Stretching vibrations of the methyl and methylene (B1212753) groups would appear in the 3000-2850 cm⁻¹ region.

C-N Stretch: A weaker C-N stretching vibration is expected around 870 cm⁻¹.

Skeletal Vibrations: The low-frequency region of the Raman spectrum would contain information about the skeletal vibrations of the cyclohexane ring, which are sensitive to the conformation.

Table 2: Predicted Vibrational Frequencies for 1,1-Dimethyl-3-nitrocyclohexane

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Asymmetric NO₂ Stretch | 1550 - 1530 | Strong (IR), Weak (Raman) |

| Symmetric NO₂ Stretch | 1380 - 1360 | Strong (IR), Medium (Raman) |

| C-H Stretch (CH₃, CH₂) | 3000 - 2850 | Strong (IR, Raman) |

| CH₂ Bend (Scissoring) | ~1450 | Medium (IR) |

Note: Predicted values are based on data for analogous compounds such as nitrocyclohexane and 1,1-dimethylcyclohexane. nist.govchemicalbook.comchemicalbook.com

Mass Spectrometry for Detailed Fragmentation Pathways and Isomer Differentiation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For 1,1-dimethyl-3-nitrocyclohexane (molar mass: 157.21 g/mol ), electron ionization (EI) would likely lead to a series of characteristic fragment ions.

The molecular ion peak (M⁺) at m/z 157 might be observed, although it could be weak. Common fragmentation pathways for nitroalkanes include the loss of the nitro group (NO₂) to give a fragment at m/z 111, and the loss of a nitro radical (•NO₂) and an oxygen atom to form a fragment at m/z 111. researchgate.netcdnsciencepub.com Other likely fragmentation patterns for 1,1-dimethyl-3-nitrocyclohexane would involve the loss of a methyl group (CH₃) to yield a fragment at m/z 142, and subsequent loss of the nitro group. The fragmentation of the cyclohexane ring itself would also produce a complex pattern of smaller ions. miamioh.edu

Table 3: Predicted Mass Spectrometry Fragmentation for 1,1-Dimethyl-3-nitrocyclohexane

| m/z | Proposed Fragment |

|---|---|

| 157 | [M]⁺ |

| 142 | [M - CH₃]⁺ |

| 111 | [M - NO₂]⁺ |

| 97 | [M - CH₃ - NO₂]⁺ |

| 69 | [C₅H₉]⁺ |

| 55 | [C₄H₇]⁺ |

Note: Predicted fragmentation is based on general principles of mass spectrometry and data for related nitroalkanes and substituted cyclohexanes. researchgate.netcdnsciencepub.commiamioh.edu

Conformational Isomerism and Dynamic Behavior of 1,1-Dimethyl-3-nitrocyclohexane

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. libretexts.orglibretexts.org For a substituted cyclohexane like 1,1-dimethyl-3-nitrocyclohexane, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is determined by steric interactions.

The two possible chair conformations of 1,1-dimethyl-3-nitrocyclohexane are in a dynamic equilibrium through a process called ring inversion. In one conformer, the nitro group is in an axial position, and in the other, it is in an equatorial position. The gem-dimethyl group at C1 will always have one methyl group in an axial position and the other in an equatorial position. libretexts.org

The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers. masterorganicchemistry.com The A-value for a methyl group is approximately 1.7 kcal/mol, while the A-value for a nitro group is around 1.1 kcal/mol. masterorganicchemistry.com

In the conformer with an axial nitro group, there will be 1,3-diaxial interactions between the nitro group and the axial protons at C5 and the axial methyl group at C1. In the conformer with an equatorial nitro group, these steric clashes are minimized. Therefore, the conformer with the equatorial nitro group is expected to be the more stable and thus the predominant species at equilibrium. The energy difference between the two conformers would be approximately 1.1 kcal/mol, favoring the equatorial conformer.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 1,1-Dimethyl-3-nitrocyclohexane |

| 1,1-Dimethylcyclohexane |

| Nitrocyclohexane |

Analysis of Chair and Twist-Boat Conformations in the 1,1-Dimethyl-3-nitrocyclohexane System

For most substituted cyclohexanes, the chair conformation represents a significant energy minimum compared to other arrangements like the boat, twist-boat, and half-chair conformations. libretexts.orgupenn.edu The boat conformation is notably unstable due to unfavorable steric interactions between the "flagpole" hydrogens and eclipsing strain along the bottom of the boat. libretexts.orgyoutube.com The twist-boat conformation alleviates some of this strain by slightly staggering the substituents, making it more stable than the true boat form, though still generally less stable than the chair by approximately 23 kJ/mol. libretexts.org

In the case of 1,1-dimethyl-3-nitrocyclohexane, two primary chair conformers are possible through a ring-flipping process. masterorganicchemistry.com In one conformer, the nitro group occupies an axial position, while in the other, it is in an equatorial position. The gem-dimethyl groups at the C1 position mean that in any chair conformation, one methyl group will be axial and the other equatorial. libretexts.org Therefore, the conformational equilibrium is primarily determined by the preference of the C3-nitro group.

The twist-boat conformation, while a potential intermediate in the chair-to-chair interconversion, is not expected to be the global energy minimum for 1,1-dimethyl-3-nitrocyclohexane. This is because the chair conformation can accommodate the substituents with less steric hindrance.

Assessment of Axial and Equatorial Preferences for Methyl and Nitro Substituents (A-Values)

The energetic preference of a substituent for the equatorial position over the axial position in a cyclohexane ring is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG°) between the two conformers. masterorganicchemistry.compearson.com A larger A-value signifies a greater preference for the equatorial position, indicating a bulkier group. masterorganicchemistry.com

The methyl group has a well-established A-value of approximately 1.7 kcal/mol. libretexts.org This preference arises from the steric strain, known as 1,3-diaxial interactions, that an axial methyl group experiences with the two axial hydrogens on the same side of the ring. masterorganicchemistry.comlibretexts.org For 1,1-dimethylcyclohexane, the two chair conformers are energetically equivalent because in each, one methyl group is axial and the other is equatorial, resulting in the same amount of steric strain. libretexts.org

The A-value for the nitro (NO₂) group is also a critical factor in determining the conformational equilibrium of 1,1-dimethyl-3-nitrocyclohexane. While the exact experimental A-value for the nitro group can vary slightly depending on the source and experimental conditions, it is generally considered to be a group with a significant steric requirement. The preference of the nitro group for the equatorial position will be a major determinant of the favored conformation.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH₃ (Methyl) | 1.7 |

| -CH₂CH₃ (Ethyl) | 1.8 |

| -CH(CH₃)₂ (Isopropyl) | 2.2 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

| -F (Fluoro) | 0.24 |

| -Cl (Chloro) | 0.53 |

| -Br (Bromo) | 0.48 |

| -I (Iodo) | 0.47 |

Data sourced from multiple chemical databases and educational resources. libretexts.org

Steric and Electronic Influences on Conformational Stability and Dynamics

The stability of the conformers of 1,1-dimethyl-3-nitrocyclohexane is governed by a combination of steric and electronic effects.

Steric Effects: The primary steric consideration is the 1,3-diaxial interactions. libretexts.org In the conformer with an axial nitro group, there will be steric repulsion between the nitro group and the axial methyl group at C1, as well as with the axial hydrogen at C5. The conformer with an equatorial nitro group avoids these significant destabilizing interactions. While the gem-dimethyl group at C1 always contributes one axial methyl group's worth of steric strain, the key difference lies in the position of the nitro group. libretexts.org

Electronic Effects: Electronic effects, while often secondary to steric effects in determining cyclohexane conformation, can still play a role. nih.govrsc.org The nitro group is strongly electron-withdrawing. While electronic effects are more commonly discussed in the context of reactivity, they can influence bond lengths and angles, which in turn can have a subtle impact on conformational energetics. However, in the case of 1,1-dimethyl-3-nitrocyclohexane, the steric factors are expected to be the dominant force dictating the conformational preference. Some studies have explored how electronic factors can modulate the properties of molecules with systematic substitutions. rsc.orgnih.govresearchgate.net

Investigation of Conformational Interconversion Barriers (e.g., Ring Flipping)

The interconversion between the two chair forms of a cyclohexane derivative, known as ring flipping, is a dynamic process that must overcome a significant energy barrier. masterorganicchemistry.com This barrier corresponds to the energy of the highest-energy transition state, which is generally considered to be the half-chair conformation. youtube.com For cyclohexane itself, this barrier is approximately 10 kcal/mol. masterorganicchemistry.com

For 1,1-dimethyl-3-nitrocyclohexane, the energy barrier for the interconversion from the more stable conformer (equatorial nitro group) to the less stable one (axial nitro group) will be higher than the reverse process. The difference in the activation energies for the forward and reverse flips is equal to the difference in the ground-state energies of the two conformers. The presence of the gem-dimethyl and nitro groups will likely influence the precise height of the energy barrier compared to unsubstituted cyclohexane, but the fundamental process of passing through higher-energy, non-chair conformations remains the same.

X-ray Crystallographic Analysis of 1,1-Dimethyl-3-nitrocyclohexane and Related Structures (if applicable)

For related structures, crystallographic analysis has been instrumental. For instance, the structure of (Z)-1-bromo-1-nitro-2-phenylethene has been confirmed by X-ray crystallography, providing valuable data on the geometry of molecules containing a nitro group. researchgate.net Similarly, the crystal structure of 1,3-dimethylcyclobutadiene has been determined by confining it within a crystalline matrix. nih.gov These examples highlight the capability of X-ray diffraction to elucidate the structures of even highly reactive or conformationally flexible molecules. Should a crystal structure of 1,1-dimethyl-3-nitrocyclohexane become available, it would be the gold standard for confirming the conformational preferences predicted by theoretical calculations and spectroscopic methods.

Advanced Applications of 1,1 Dimethyl 3 Nitrocyclohexane in Chemical Sciences and Beyond

Strategic Building Block in Complex Organic Synthesis

There is a notable absence of published research detailing the use of 1,1-Dimethyl-3-nitrocyclohexane as a precursor for the synthesis of novel cyclic and polycyclic scaffolds. The transformation of nitrocyclohexane (B1678964) itself is primarily focused on its catalytic hydrogenation to produce industrially significant compounds such as cyclohexanone (B45756) oxime, cyclohexanone, cyclohexanol, and cyclohexylamine (B46788). However, specific methodologies employing 1,1-Dimethyl-3-nitrocyclohexane to construct more complex molecular architectures are not documented in the available scientific literature.

Similarly, information regarding the exploitation of stereogenic centers in 1,1-Dimethyl-3-nitrocyclohexane for asymmetric synthesis is not available. While the molecule possesses a stereocenter at the 3-position, there are no accessible studies that describe the introduction or preservation of chirality at this center for the enantioselective synthesis of other compounds.

Role in Materials Science and Polymer Chemistry

No specific applications of 1,1-Dimethyl-3-nitrocyclohexane as a monomer or a functional additive in materials science and polymer chemistry have been reported in the reviewed literature. The focus of research on related compounds is often on the polymerization of their derivatives, but such studies involving 1,1-Dimethyl-3-nitrocyclohexane could not be identified.

Applications in Catalysis Research

The potential role of 1,1-Dimethyl-3-nitrocyclohexane as a ligand or an organocatalyst is an unexplored area of research based on the available data. While the catalytic hydrogenation of nitrocyclohexane is a well-documented process, the use of the target compound itself within a catalytic system has not been described.

Contributions to Environmental and Atmospheric Chemical Research

Specific degradation studies or other environmental and atmospheric research concerning 1,1-Dimethyl-3-nitrocyclohexane are not present in the scientific literature. Research in this field tends to focus on more commonly occurring nitroaromatic compounds and cyclic nitramine explosives.

Conclusion and Future Research Directions for 1,1 Dimethyl 3 Nitrocyclohexane

Synthesis of Key Findings and Contributions to Nitrocyclohexane (B1678964) Chemistry

Research into 1,1-Dimethyl-3-nitrocyclohexane has primarily focused on its synthesis and conformational analysis. The presence of a gem-dimethyl group at the 1-position and a nitro group at the 3-position introduces interesting stereochemical and electronic effects that influence its reactivity and conformation.

The synthesis of 1,1-dimethyl-3-nitrocyclohexane can be achieved through the nitration of 1,1-dimethylcyclohexane (B3273568). vulcanchem.com This reaction typically involves nitrating agents like nitric acid or nitrogen dioxide and may proceed via a free-radical mechanism at elevated temperatures. vulcanchem.com The use of supported catalysts, such as copper on silica (B1680970), has been explored to improve reaction efficiency and selectivity. vulcanchem.com

Conformational analysis reveals that, like other substituted cyclohexanes, 1,1-dimethyl-3-nitrocyclohexane exists in chair conformations. libretexts.org The gem-dimethyl group at C1 does not introduce a conformational preference as one methyl group will always be axial and the other equatorial. libretexts.org However, the nitro group at C3 will have a preference for the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens on C1 and C5. The energetic cost of having a nitro group in the axial position contributes to the conformational equilibrium of the molecule.

The nitro group is a versatile functional group in organic synthesis. mdpi.comfrontiersin.org It can be reduced to an amino group, which opens pathways to a variety of other functional groups and complex molecules. mdpi.com The carbon alpha to the nitro group is acidic and can be deprotonated to form a nitronate ion, a potent nucleophile for carbon-carbon bond formation. mdpi.com Furthermore, the nitro group can act as a leaving group in elimination reactions. mdpi.com These established reactivities of nitroalkanes provide a framework for exploring the synthetic utility of 1,1-dimethyl-3-nitrocyclohexane.

Identification of Remaining Challenges and Unanswered Questions in 1,1-Dimethyl-3-nitrocyclohexane Research

Despite the foundational knowledge, several challenges and unanswered questions persist:

Stereoselective Synthesis: Developing highly stereoselective synthetic routes to specific diastereomers of 1,1-dimethyl-3-nitrocyclohexane remains a significant challenge. Controlling the stereochemistry during the nitration of 1,1-dimethylcyclohexane or exploring alternative stereoselective synthetic strategies is an area ripe for investigation.

Detailed Mechanistic Studies: While the general mechanisms for the nitration of alkanes are understood, detailed mechanistic studies specific to the nitration of 1,1-dimethylcyclohexane are lacking. A thorough investigation into the reaction kinetics, intermediates, and the influence of catalysts could lead to more efficient and selective synthetic methods.

Exploration of Reactivity: The full range of chemical transformations of 1,1-dimethyl-3-nitrocyclohexane has not been extensively explored. Systematic studies on its reduction under various conditions, its participation in Henry and Michael reactions as a nucleophile, and its use in Nef reactions to form ketones would provide a more complete picture of its synthetic potential.

Quantitative Conformational Analysis: While the general conformational preferences are understood, a detailed quantitative analysis of the conformational equilibrium and the energy barriers to ring inversion would provide a more precise understanding of its dynamic behavior. Advanced spectroscopic techniques and computational modeling could be employed for this purpose.

Emerging Trends and Novel Methodologies for Future Investigations

Future research on 1,1-dimethyl-3-nitrocyclohexane can benefit from several emerging trends in organic chemistry:

Asymmetric Catalysis: The development of asymmetric organocatalysis and transition-metal catalysis offers powerful tools for the enantioselective synthesis of nitro compounds. frontiersin.org Applying these methodologies to the synthesis of chiral derivatives of 1,1-dimethyl-3-nitrocyclohexane could open up new avenues in medicinal chemistry and materials science.

Flow Chemistry: Continuous flow technology can offer significant advantages in terms of safety, efficiency, and scalability for nitration reactions, which are often highly exothermic. rsc.org Investigating the synthesis of 1,1-dimethyl-3-nitrocyclohexane using flow reactors could lead to improved manufacturing processes.

Computational Chemistry: Advanced computational methods can provide deep insights into reaction mechanisms, conformational landscapes, and spectroscopic properties. bohrium.com Density functional theory (DFT) calculations and molecular dynamics simulations can be used to predict reactivity, guide experimental design, and interpret complex experimental data.

Biocatalysis: The use of enzymes for the synthesis and transformation of nitro compounds is a growing field. nih.gov Exploring enzymatic routes for the stereoselective synthesis or modification of 1,1-dimethyl-3-nitrocyclohexane could provide environmentally friendly and highly selective alternatives to traditional chemical methods.

Interdisciplinary Opportunities and Broader Impact of 1,1-Dimethyl-3-nitrocyclohexane Studies

The study of 1,1-dimethyl-3-nitrocyclohexane and related nitrocyclohexanes has implications beyond fundamental organic chemistry:

Medicinal Chemistry: Nitro compounds are present in a variety of pharmaceuticals and are known to exhibit a wide range of biological activities. nih.govnih.gov The reduction of the nitro group to an amine is a key step in the synthesis of many bioactive molecules. frontiersin.org Investigating the biological properties of 1,1-dimethyl-3-nitrocyclohexane and its derivatives could lead to the discovery of new therapeutic agents.

Materials Science: The energetic properties of nitro compounds make them relevant in the field of energetic materials. lkouniv.ac.in While simple nitrocyclohexanes are not typically used as explosives, understanding their thermal decomposition and combustion properties can contribute to the broader knowledge of energetic materials. bohrium.com Furthermore, the incorporation of the polar nitro group can influence the physical properties of polymers and other materials.

Environmental Science: The catalytic hydrogenation of nitrocyclohexane is being explored as a green and efficient route to valuable chemicals like cyclohexylamine (B46788) and dicyclohexylamine, which are used in various industries. rsc.org Similar studies on 1,1-dimethyl-3-nitrocyclohexane could lead to sustainable methods for producing valuable substituted cyclohexylamines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-Dimethyl-3-nitrocyclohexane, and how can retrosynthetic analysis improve pathway selection?

- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Reaxys, Pistachio models) can predict feasible pathways by deconstructing the target molecule into simpler precursors. For example, the nitro group at position 3 could be introduced via nitration of a pre-functionalized cyclohexane derivative, while steric effects from the 1,1-dimethyl groups may necessitate regioselective catalysts or protective strategies. Computational tools like Template_relevance models can prioritize routes with higher thermodynamic feasibility and lower side-product formation .

Q. How can spectroscopic and chromatographic techniques be optimized for characterizing 1,1-Dimethyl-3-nitrocyclohexane?

- Methodological Answer :

- NMR : Use deuterated solvents (e.g., CDCl₃) to resolve splitting patterns caused by the nitro group’s electron-withdrawing effects and the dimethyl substituents’ steric hindrance.

- GC-MS : Optimize ionization parameters (e.g., electron impact at 70 eV) to distinguish fragmentation patterns unique to the nitrocyclohexane backbone.

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients to separate isomers or byproducts, leveraging retention time differences induced by the nitro group’s polarity .

Q. What experimental precautions are critical when handling 1,1-Dimethyl-3-nitrocyclohexane due to its reactivity?

- Methodological Answer :

- Thermal Stability : Avoid temperatures >150°C to prevent decomposition; DSC/TGA analysis can identify exothermic peaks indicative of instability.

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to mitigate photodegradation.

- Waste Management : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal to minimize environmental hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.